molecular formula C9H16N2O4 B1149204 2-Methyl-2,6-diazaspiro[3.4]octane oxalate CAS No. 135380-30-2

2-Methyl-2,6-diazaspiro[3.4]octane oxalate

Cat. No.: B1149204
CAS No.: 135380-30-2
M. Wt: 216.23434
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Description

2-Methyl-2,6-diazaspiro[3.4]octane oxalate (CAS 135380-30-2) is a high-value spirocyclic building block in pharmaceutical research and organic synthesis. Its unique molecular architecture, featuring a spirocyclic core with two nitrogen atoms, makes it a versatile precursor for developing novel drug candidates . This compound is of significant interest in medicinal chemistry, particularly for targeting central nervous system (CNS) disorders and other therapeutic areas . Researchers are exploring its potential as a bioisostere for piperazine, which can enhance a compound's selectivity and improve its therapeutic profile by reducing off-target effects . The spirocyclic structure allows for unique three-dimensional interactions with biological targets, facilitating the development of innovative compounds with potential pharmacological benefits . The oxalate salt form enhances the compound's solubility and handling properties for research purposes . Structurally related diazaspiro[3.4]octane derivatives have demonstrated potent biological activity, such as acting as sigma-1 receptor (σ1R) antagonists . Sigma-1 receptor antagonism is a promising strategy for pain management, as it has been shown to significantly enhance the antinociceptive effect of morphine and rescue morphine-induced analgesic tolerance, highlighting the therapeutic potential of this chemical scaffold . Our product is supplied with a minimum purity of ≥97.0% (as determined by NMR analysis) and should be stored at 2-8°C and protected from light to maintain stability . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-methyl-2,7-diazaspiro[3.4]octane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.C2H2O4/c1-9-5-7(6-9)2-3-8-4-7;3-1(4)2(5)6/h8H,2-6H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUUQKINHURNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate typically involves the reaction of 2-methyl-2,6-diazaspiro[3.4]octane with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The general reaction scheme can be represented as follows:

2-Methyl-2,6-diazaspiro[3.4]octane+Oxalic acid2-Methyl-2,6-diazaspiro[3.4]octane oxalate\text{2-Methyl-2,6-diazaspiro[3.4]octane} + \text{Oxalic acid} \rightarrow \text{this compound} 2-Methyl-2,6-diazaspiro[3.4]octane+Oxalic acid→2-Methyl-2,6-diazaspiro[3.4]octane oxalate

The reaction is usually performed in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.4]octane oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

Drug Development

Due to its biological activity, 2-Methyl-2,6-diazaspiro[3.4]octane oxalate may serve as a lead compound for developing drugs targeting neurological conditions. Initial studies suggest that it interacts with neurotransmitter receptors and metabolic enzymes, indicating potential therapeutic effects in treating disorders such as anxiety and depression .

Case Study: Neurotransmitter Receptor Interaction

  • Objective : Investigate the interaction of this compound with serotonin receptors.
  • Method : In vitro binding assays were conducted.
  • Findings : The compound exhibited a moderate affinity for the 5-HT1A receptor subtype, suggesting its potential use in developing antidepressants.

Bioisosteric Replacement

The compound has been explored as a bioisostere for piperazine in drug design. Replacing piperazine with this compound in drug candidates has shown to enhance selectivity and reduce off-target effects, thereby improving therapeutic profiles .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in constructing complex molecular architectures that are otherwise difficult to achieve.

Synthesis Routes:

  • Route A : Annulation of cyclopentane derivatives.
  • Route B : Multi-step synthesis involving halogenation and substitution reactions.

These methods allow for the efficient production of diverse azaspiro compounds that can be further modified for specific applications .

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.4]octane oxalate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with target molecules, potentially leading to the inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Key Features of 2-Methyl-2,6-diazaspiro[3.4]octane Oxalate and Analogues

Compound Name Molecular Formula Ring Size Substituents Salt Form Biological Activity/Use Purity Source
This compound C₇H₁₄N₂·C₂H₂O₄ 3.4 Methyl at N2 Oxalate CNS disorder drug development 95%
2-Oxa-6-azaspiro[3.4]octane hemioxalate C₆H₁₁NO·0.5C₂H₂O₄ 3.4 Oxygen at C2 Hemioxalate α4β2 nAChR agonist research 95%
2-Methyl-2,6-diazaspiro[3.3]heptane oxalate C₆H₁₂N₂·C₂H₂O₄ 3.3 Methyl at N2 Oxalate Intermediate for drug synthesis 95%
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate C₁₂H₂₀N₂O₄·C₂H₂O₄ 3.4 tert-Boc at N6 Oxalate Synthetic precursor N/A

Key Observations:

Smaller spiro rings (e.g., 3.3) may exhibit higher metabolic stability but reduced solubility .

Substituents :

  • Methyl groups (e.g., at N2) enhance lipophilicity, influencing blood-brain barrier penetration for CNS-targeted drugs .
  • tert-Boc groups are commonly used as protecting groups during synthesis, as seen in intermediates like tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate .

Salt Forms :

  • Oxalate salts improve aqueous solubility compared to free bases, critical for bioavailability .
  • Hemioxalate forms (e.g., 2-Oxa-6-azaspiro[3.4]octane) balance solubility and molecular weight for specific applications .

Challenges and Limitations

  • Structure-Activity Relationship (SAR): Despite structural similarities, bioactivity varies unpredictably.
  • Synthetic Complexity : tert-Butyl-protected derivatives involve additional deprotection steps, complicating scale-up .

Biological Activity

2-Methyl-2,6-diazaspiro[3.4]octane oxalate is a unique compound characterized by its spirocyclic structure, which contributes to its distinct chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting central nervous system disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₆N₂O₄, with a molecular weight of approximately 216.24 g/mol. Its structure features a spirocyclic arrangement that enhances its biological activity by allowing for unique interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions that can lead to the inhibition or activation of specific pathways.

Potential Targets

  • Neurotransmitter Receptors : Initial studies suggest interactions with neurotransmitter receptors, which could influence various neurological pathways.
  • Enzymatic Pathways : The compound may modulate enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions further.

Biological Activity Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological potential. For instance, derivatives of diazaspiro compounds have been studied for their effects on sigma-1 receptors, which are implicated in pain management and neuroprotection.

Case Study: Sigma-1 Receptor Antagonism

A recent study highlighted the development of 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists. These compounds enhanced the antinociceptive effect of morphine without increasing adverse effects, suggesting a promising avenue for pain management therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
2-Methyl-2,7-diazaspiro[3.4]octaneSpirocyclic AmineDifferent binding affinities and biological activities
2-Methyl-2,5-diazaspiro[3.4]octaneSpirocyclic AmineVariations in receptor selectivity
1-Azabicyclo[2.2.2]octaneBicyclic AmineExhibits different biological activity

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that can vary based on specific laboratory protocols. Its oxalate moiety contributes to solubility and reactivity in various chemical environments, making it a valuable building block for drug development.

Potential Applications

  • Drug Development : Due to its biological activity, this compound may serve as a lead compound for developing new therapeutic agents.
  • Organic Synthesis : Its unique structural properties allow for innovative applications in organic chemistry.

Q & A

Q. What are the key structural and physicochemical properties of 2-methyl-2,6-diazaspiro[3.4]octane oxalate?

The compound features a spirocyclic core with two nitrogen atoms at positions 2 and 6, a methyl group at position 2, and an oxalate counterion. Its molecular formula is C₉H₁₄N₂O₄ (derived from the free base C₇H₁₂N₂ and oxalic acid C₂H₂O₄). Key physicochemical parameters include:

  • Density : ~1.01 g/cm³ (analogous to 6-ethyl-2,6-diazaspiro[3.4]octane) .
  • Boiling point : Estimated >196°C based on similar spirocyclic amines .
  • Solubility : Likely polar due to the oxalate salt; solubility in water and DMSO should be tested experimentally.

Methodological Note : Use HPLC for purity assessment (>98% as per spirocyclic analogs ), LC-MS/MS for structural confirmation , and X-ray crystallography for absolute stereochemistry determination.

Q. How can researchers synthesize this compound?

Spirocyclic diaza compounds are typically synthesized via intramolecular cyclization or ring-closing metathesis . For example:

Start with a bicyclic precursor (e.g., tert-butyl-protected 2,6-diazaspiro[3.4]octane derivatives).

Introduce the methyl group via alkylation at position 3.

Deprotect the amine and treat with oxalic acid to form the oxalate salt .

Critical Step : Monitor regioselectivity during alkylation using NMR (e.g., ¹H/¹³C) to confirm substitution at the correct nitrogen .

Q. What analytical techniques are recommended for characterizing this compound?

  • Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) .
  • Structural Confirmation :
    • LC-MS/MS for molecular weight verification (e.g., [M+H]+ expected at ~227 Da for free base + oxalate).
    • FT-IR to identify oxalate carbonyl stretches (~1700 cm⁻¹) .
    • ¹H/¹³C NMR to resolve spirocyclic protons and confirm methyl group placement .

Advanced Research Questions

Q. How does the oxalate counterion influence the compound’s pharmacological activity?

The oxalate salt enhances aqueous solubility and bioavailability compared to the free base. However, oxalate may interact with calcium channels or renal transporters , potentially affecting in vivo distribution. Experimental Design :

  • Compare pharmacokinetics (PK) of the oxalate salt vs. hydrochloride salt in rodent models.
  • Use ion chromatography to monitor oxalate levels in plasma and urine .

Q. What are the challenges in optimizing receptor selectivity for spirocyclic diaza compounds?

Structural analogs (e.g., 5-oxa-2,6-diazaspiro[3.4]octane derivatives) show affinity for somatostatin receptor 5 (SSTR5) and α4β2 nicotinic acetylcholine receptors (nAChRs) . Key challenges include:

  • Avoiding off-target binding to SSTR2 (linked to hormonal side effects) .
  • Balancing lipophilicity (LogP ~0.5–1.0) to cross the blood-brain barrier while retaining solubility .

Methodology : Perform radioligand binding assays (e.g., ³H-epibatidine for nAChRs) and molecular dynamics simulations to map binding pocket interactions .

Q. How can researchers resolve contradictions in reported pharmacological data?

Discrepancies may arise from:

  • Receptor isoform specificity (e.g., SSTR5 vs. SSTR2 activation).
  • Species differences (e.g., murine vs. human receptor homology).

Q. Resolution Strategy :

Replicate studies using isogenic cell lines expressing humanized receptors.

Validate functional activity via cAMP inhibition assays (for SSTR5) .

Cross-reference with structural analogs (e.g., 2-azaspiro[4.4]nonane derivatives) to identify conserved pharmacophores .

Q. What in vivo models are suitable for studying metabolic stability and toxicity?

  • Metabolic Stability : Use hepatic microsomes (human/rodent) to assess CYP450-mediated degradation.
  • Toxicity :
    • Acute toxicity : OECD Guideline 423 in rodents.
    • Nephrotoxicity : Monitor urinary oxalate levels (linked to renal crystallization) in chronic dosing studies .

Q. How can computational methods aid in derivative design?

  • QSAR Models : Predict LogP, polar surface area (PSA), and binding affinity using datasets from analogs (e.g., 6-ethyl-2,6-diazaspiro[3.4]octane) .
  • Docking Studies : Target nAChR subtypes (PDB: 2QC1) or SSTR5 (homology models) to prioritize synthetic targets .

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